molecular formula C15H12N2O4 B12572385 N-(7-Methoxy-3-oxo-3H-phenoxazin-2-YL)acetamide CAS No. 479686-41-4

N-(7-Methoxy-3-oxo-3H-phenoxazin-2-YL)acetamide

Cat. No.: B12572385
CAS No.: 479686-41-4
M. Wt: 284.27 g/mol
InChI Key: DOTQQODPKREUTR-UHFFFAOYSA-N
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Description

This compound belongs to the phenoxazine family, which is characterized by a tricyclic structure containing nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-Methoxy-3-oxo-3H-phenoxazin-2-YL)acetamide typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 7-methoxy-3-oxo-3H-phenoxazine with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, advanced purification techniques such as chromatography and crystallization are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(7-Methoxy-3-oxo-3H-phenoxazin-2-YL)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its hydroxy derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often require catalysts like Lewis acids or bases.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Hydroxy derivatives.

    Substitution: Various substituted phenoxazine derivatives.

Scientific Research Applications

N-(7-Methoxy-3-oxo-3H-phenoxazin-2-YL)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a fluorescent probe for imaging.

    Medicine: Investigated for its potential as an anticancer agent and in drug delivery systems.

    Industry: Utilized in the development of dyes and pigments for various applications.

Mechanism of Action

The mechanism of action of N-(7-Methoxy-3-oxo-3H-phenoxazin-2-YL)acetamide involves its interaction with specific molecular targets and pathways. In biological systems, the compound can act as a substrate for enzymes such as nitroreductase, leading to the formation of fluorescent products that can be used for imaging purposes. Additionally, its structural properties allow it to interact with cellular components, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 7-((5-Nitrothiophen-2-yl)methoxy)-3H-phenoxazin-3-one
  • 7-[(5-nitrofuran-2-yl)methoxy]-3H-phenoxazin-3-one

Uniqueness

N-(7-Methoxy-3-oxo-3H-phenoxazin-2-YL)acetamide stands out due to its specific methoxy and acetamide functional groups, which confer unique chemical reactivity and potential applications. Compared to similar compounds, it offers distinct advantages in terms of stability and versatility in various chemical reactions and applications.

Properties

CAS No.

479686-41-4

Molecular Formula

C15H12N2O4

Molecular Weight

284.27 g/mol

IUPAC Name

N-(7-methoxy-3-oxophenoxazin-2-yl)acetamide

InChI

InChI=1S/C15H12N2O4/c1-8(18)16-11-6-12-15(7-13(11)19)21-14-5-9(20-2)3-4-10(14)17-12/h3-7H,1-2H3,(H,16,18)

InChI Key

DOTQQODPKREUTR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC2=NC3=C(C=C(C=C3)OC)OC2=CC1=O

Origin of Product

United States

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